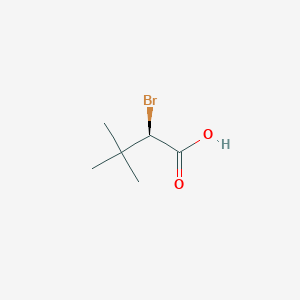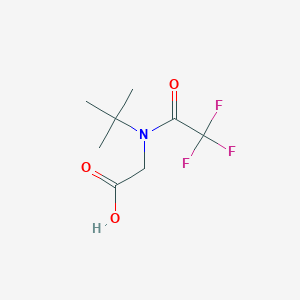
D-Leucine, L-alanyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Leucine, L-alanyl-: is a dipeptide composed of D-Leucine and L-Alanine. This compound is known for its role as a source donor of L-Leucine, an essential amino acid important for protein synthesis and various metabolic functions .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: D-Leucine, L-alanyl- can be synthesized through various methods, including chemical synthesis and chemoenzymatic methods. One common approach involves the use of nonribosomal peptide synthetase-based methods and L-amino acid α-ligase-based methods, which enable the production of dipeptides through fermentative processes .
Industrial Production Methods: Industrial production of dipeptides like D-Leucine, L-alanyl- often involves fermentative processes due to their efficiency and cost-effectiveness. These methods utilize specific enzymes to catalyze the formation of peptide bonds between amino acids .
Análisis De Reacciones Químicas
Types of Reactions: D-Leucine, L-alanyl- undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides.
Reduction: This reaction involves the gain of electrons or hydrogen, leading to the reduction of the compound.
Substitution: This reaction involves the replacement of one functional group with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions .
Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may result in the formation of oxides, while reduction may yield reduced forms of the compound .
Aplicaciones Científicas De Investigación
Chemistry: In chemistry, D-Leucine, L-alanyl- is used as a model compound to study peptide bond formation and stability. It also serves as a precursor for the synthesis of more complex peptides .
Biology: In biological research, this compound is used to study protein synthesis and metabolic pathways. It is also utilized in cell culture media to provide essential amino acids for cell growth .
Medicine: In medicine, D-Leucine, L-alanyl- is investigated for its potential therapeutic applications, including its role in muscle metabolism and recovery. It is also studied for its potential use in treating metabolic disorders .
Industry: In the industrial sector, this compound is used in the production of dietary supplements and functional foods. It is also employed in the synthesis of bioactive peptides for various applications .
Mecanismo De Acción
D-Leucine, L-alanyl- exerts its effects primarily through its role as a source donor of L-Leucine. L-Leucine is known to activate the mammalian target of rapamycin (mTOR) pathway, which plays a crucial role in protein synthesis and muscle growth. The compound also influences various metabolic pathways involved in energy production and amino acid metabolism .
Comparación Con Compuestos Similares
L-Alanyl-L-glutamine: Known for its stability and efficacy in elevating plasma and muscle glutamine levels.
L-Alanyl-L-alanine: Another dipeptide with similar properties and applications.
Glycyl-glycyl-D-leucine: A dipeptide used in similar research applications.
Uniqueness: D-Leucine, L-alanyl- is unique due to its specific combination of D-Leucine and L-Alanine, which provides distinct metabolic and physiological effects. Its role as a source donor of L-Leucine makes it particularly valuable in studies related to protein synthesis and muscle metabolism .
Propiedades
Número CAS |
67392-70-5 |
|---|---|
Fórmula molecular |
C9H18N2O3 |
Peso molecular |
202.25 g/mol |
Nombre IUPAC |
(2R)-2-[[(2S)-2-aminopropanoyl]amino]-4-methylpentanoic acid |
InChI |
InChI=1S/C9H18N2O3/c1-5(2)4-7(9(13)14)11-8(12)6(3)10/h5-7H,4,10H2,1-3H3,(H,11,12)(H,13,14)/t6-,7+/m0/s1 |
Clave InChI |
RDIKFPRVLJLMER-NKWVEPMBSA-N |
SMILES isomérico |
C[C@@H](C(=O)N[C@H](CC(C)C)C(=O)O)N |
SMILES canónico |
CC(C)CC(C(=O)O)NC(=O)C(C)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


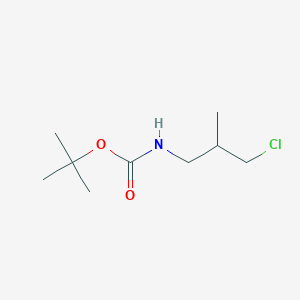
![8-methoxy-1-phenyl-2,3,4,5-tetrahydro-1H-benzo[d]azepine](/img/structure/B13505493.png)
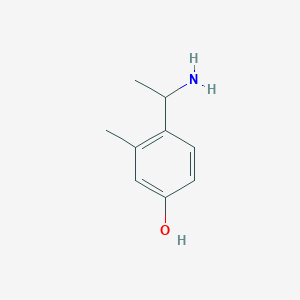
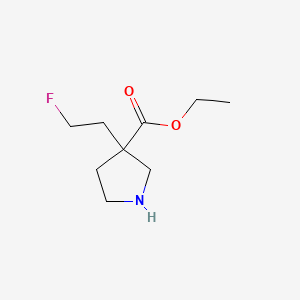
![2-[(2R)-2-hydroxypropyl]-1lambda6-thiolane-1,1-dione](/img/structure/B13505505.png)
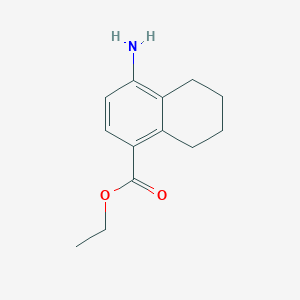
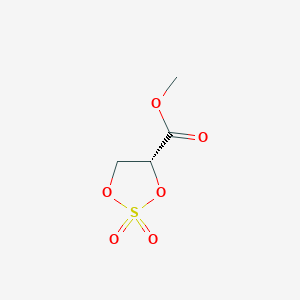
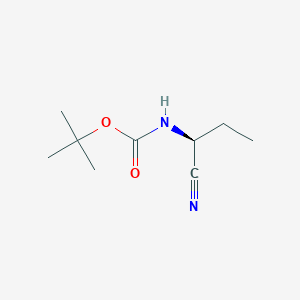
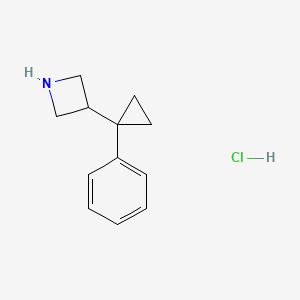
![Ethyl 8-methyl-2-oxa-6-thiaspiro[3.4]octane-8-carboxylate](/img/structure/B13505538.png)


